molecular formula C9H16S3 B14302864 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane CAS No. 113307-67-8

6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane

Cat. No.: B14302864
CAS No.: 113307-67-8
M. Wt: 220.4 g/mol
InChI Key: HZBILJBIZBVMRQ-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a spiro linkage. This compound is part of a broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane typically involves the reaction of cyclohexanone with 1,2-ethanediol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is refluxed in benzene, and the product is isolated through distillation . Another method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with spirocyclic frameworks.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure also allows for unique interactions with biological membranes and other macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to oxygen-containing spirocyclic compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

113307-67-8

Molecular Formula

C9H16S3

Molecular Weight

220.4 g/mol

IUPAC Name

6-methylsulfanyl-1,4-dithiaspiro[4.5]decane

InChI

InChI=1S/C9H16S3/c1-10-8-4-2-3-5-9(8)11-6-7-12-9/h8H,2-7H2,1H3

InChI Key

HZBILJBIZBVMRQ-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCCC12SCCS2

Origin of Product

United States

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